Product packaging for 5-Chloro-8-iodopyrido[4,3-d]pyrimidine(Cat. No.:)

5-Chloro-8-iodopyrido[4,3-d]pyrimidine

Cat. No.: B11929091
M. Wt: 291.47 g/mol
InChI Key: KOJJKKAFOOXEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-8-iodopyrido[4,3-d]pyrimidine (CAS 1222373-90-1) is a high-value chemical building block designed for research and development in medicinal chemistry and drug discovery. This compound belongs to the pyridopyrimidine family, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in the design of biologically active molecules . Its structure features both chloro and iodo substituents, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, and nucleophilic aromatic substitution (SNAr) . These reactions are pivotal for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. The pyridopyrimidine core is a known pharmacophore with demonstrated potential in various therapeutic areas. Research indicates that analogs of this scaffold have been explored as antagonists for targets like the CXCR2 chemokine receptor, which plays a key role in inflammatory diseases and cancer . Other studies have shown that pyrido[3,4-d]pyrimidine derivatives can exhibit highly selective cytotoxic activity against specific human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) cell lines . As such, this compound serves as a critical starting material for synthesizing novel molecules aimed at oncology, immunology, and other disease-targeted research. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClIN3 B11929091 5-Chloro-8-iodopyrido[4,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClIN3

Molecular Weight

291.47 g/mol

IUPAC Name

5-chloro-8-iodopyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3ClIN3/c8-7-4-1-10-3-12-6(4)5(9)2-11-7/h1-3H

InChI Key

KOJJKKAFOOXEDN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=CN=C2Cl)I

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 8 Iodopyrido 4,3 D Pyrimidine and Its Analogs

General Synthetic Strategies for Pyrido[4,3-d]pyrimidines

The assembly of the fused pyrido[4,3-d]pyrimidine (B1258125) ring system is typically achieved through methods that build upon either the pyridine (B92270) or the pyrimidine (B1678525) moiety as a starting point. achemblock.comgoogle.com These strategies include multi-component reactions, classical cyclization reactions, and modular multi-step approaches. achemblock.comgoogle.com

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like pyrido[4,3-d]pyrimidines in a single step from three or more starting materials. These reactions are valued for their atom economy and reduction of intermediate isolation steps. A common strategy involves the condensation of an aminopyrimidine derivative, an aldehyde, and a compound containing an active methylene (B1212753) group. nih.gov

For instance, novel pyridopyrimidines have been synthesized via a one-pot, three-component reaction of 6-amino-N,N-dimethyluracil, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, and various aromatic aldehydes. nih.gov This approach highlights the versatility of MCRs in generating a library of substituted pyrido[4,3-d]pyrimidines by varying the components. Another example is the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde, which yields pyrimido[4,5-d]pyrimidin-2,4-dione systems. nih.gov

Cyclization Reactions from Pyridine and Pyrimidine Precursors

The construction of the pyrido[4,3-d]pyrimidine core frequently relies on the cyclization of appropriately substituted pyridine or pyrimidine precursors. achemblock.com A prevalent method involves starting with a 4-aminopyrimidine (B60600) and introducing a side chain that can cyclize to form the fused pyridine ring.

One such approach is the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride to accomplish the synthesis of the pyrido[4,3-d]pyrimidine heterocyclic system. google.com Another well-established route involves the reaction of 6-aminouracils with α,β-unsaturated carbonyl compounds. researchgate.net For example, the reaction of 6-amino-1,3-dimethyluracil (B104193) with methyl esters of 3-(hetero)aroylacrylic acids can produce the corresponding pyrido[2,3-d]pyrimidines, a related isomer class, showcasing a common cyclization strategy. researchgate.net The reduction of a nitro group on a pyrimidine ring followed by cyclization with urea (B33335) is another demonstrated method for creating the fused ring system. researchgate.net

The table below summarizes key cyclization strategies for forming related pyridopyrimidine systems.

Precursor TypeReagentsResulting SystemReference
Aminopyrimidineα,β-Unsaturated CarbonylsPyridopyrimidine researchgate.net
AminopyrimidineDiamines, FormaldehydePyrimido[4,5-d]pyrimidine nih.gov
3-Amino-2-chloroisonicotinateChloroformamidine HClPyrido[4,3-d]pyrimidine google.com
Nitropyrimidine derivativeZn/AcOH, UreaPyrimido[5,4-d]pyrimidine researchgate.net

Modular Multi-step Synthesis Approaches

Modular, multi-step syntheses provide a controlled and flexible approach to constructing complex pyrido[4,3-d]pyrimidines, allowing for the precise installation of functional groups. These syntheses often begin with commercially available pyridine or pyrimidine derivatives and build the final scaffold through a sequence of reactions. achemblock.comgoogle.com

A representative multi-step synthesis might start from a malononitrile (B47326) dimer, proceeding through six steps to yield N-substituted pyrido[4,3-d]pyrimidines. chembk.com Another documented approach begins with the protection of benzene-1,3-diamine, followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, introduction of arylamines, intramolecular cyclization, and subsequent functionalization. researchgate.net This step-wise construction is particularly useful for creating specific substitution patterns required for targeted biological activity. For example, the synthesis of Trametinib, a drug containing the pyrido[4,3-d]pyrimidine core, involves a multi-step sequence starting from simpler precursors. dovepress.com

Specific Synthetic Routes to 5-Chloro-8-iodopyrido[4,3-d]pyrimidine

While the compound this compound is commercially available from various suppliers, a specific, detailed synthetic route is not prominently described in the reviewed scientific literature. The synthesis would likely proceed through the general strategies outlined above, involving the construction of a pyrido[4,3-d]pyrimidine core followed by or incorporating specific halogenation steps. The introduction of the chloro and iodo groups at positions 5 and 8, respectively, would require regioselective halogenation methods, potentially involving precursors like a di-hydroxypyrido[4,3-d]pyrimidine which can be converted to a di-chloro intermediate using reagents like phosphorus oxychloride (POCl₃), followed by selective functionalization.

Derivatization Strategies and Functional Group Transformations on the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine scaffold possesses multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries. The chlorine and iodine atoms on this compound are particularly amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyridopyrimidine scaffolds. chemicalbook.com The halogen substituents on compounds like this compound serve as excellent handles for these transformations. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling reactions.

Common palladium-catalyzed reactions used for the derivatization of halopyridopyrimidines include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or alkyl groups. This has been used to synthesize 4-aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones using Pd(PPh₃)₄ as the catalyst. chemicalbook.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This is a key method for installing N-aryl and N-alkyl substituents. chemicalbook.com For example, a cascade imination/Buchwald-Hartwig cross-coupling has been developed using Pd(OAc)₂ and a ligand like Xantphos. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. chemicalbook.com

Negishi and Kumada Couplings: These reactions utilize organozinc and organomagnesium reagents, respectively, to install a variety of groups, including alkyl and heteroaryl moieties that can be challenging to introduce via Suzuki coupling.

The table below illustrates the application of various palladium-catalyzed cross-coupling reactions on related heterocyclic systems, demonstrating the potential for derivatizing the this compound scaffold.

Reaction NameCatalyst/Ligand ExampleSubstrate TypeInstalled GroupReference
Suzuki-MiyauraPd(PPh₃)₄Chloro-pyridopyrimidineAryl chemicalbook.com
Buchwald-HartwigPd(OAc)₂ / XantphosHalo-vinyl aldehyde & AminouracilAmino researchgate.net
Buchwald-HartwigPd catalystChloro-pyridopyrimidineN-Aryl chemicalbook.com
Negishi CouplingPd/IPrDichloro-pyridineAlkyl, Heteroaryl
Kumada CouplingPd/IPrDichloro-pyridineAlkyl, Heteroaryl

These derivatization strategies enable the systematic modification of the pyrido[4,3-d]pyrimidine core, facilitating the exploration of structure-activity relationships for various biological targets.

Suzuki-Miyaura Cross-Coupling for C-8 Arylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgmdpi.com This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org In the context of this compound, the high reactivity of the C-I bond compared to the C-Cl bond allows for selective arylation at the C-8 position.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a Pd(II) species. libretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. libretexts.org

Studies have shown that the choice of catalyst, ligand, and base is crucial for the success of the reaction. researchgate.netnih.gov For instance, sterically demanding triarylphosphine ligands are often critical for efficient coupling. researchgate.net

Table 1: Conditions for Suzuki-Miyaura Cross-Coupling of Unprotected Azole Halides

Entry Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 3-chloroindazole Phenylboronic acid P1 (1.5) K₃PO₄ Dioxane/H₂O 60 5 95
2 5-bromoindole 4-methoxyphenylboronic acid P2 (1.0) K₃PO₄ Dioxane/H₂O 60 8 88
3 2-chlorobenzimidazole 3-tolylboronic acid P1 (1.5) K₃PO₄ Dioxane/H₂O 60 6 92

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. nih.gov

Regioselectivity and Mechanistic Aspects in Halogenated Pyrido[4,3-d]pyrimidines

In dihalogenated systems like this compound, the difference in reactivity between the carbon-halogen bonds allows for regioselective functionalization. The C-I bond is significantly more reactive towards oxidative addition with palladium catalysts than the C-Cl bond. This differential reactivity enables the selective introduction of an aryl group at the C-8 position while leaving the C-5 chloro group intact for subsequent modifications.

The mechanism of the Suzuki-Miyaura reaction is complex and has been the subject of extensive investigation. nih.gov The formation of the active Pd(0) species and the subsequent catalytic cycle are influenced by various factors, including the nature of the halide, the boronic acid, the ligand, and the base. yonedalabs.comnih.gov Computational chemistry has been a key tool in understanding the reaction mechanism and predicting the regioselectivity of these reactions. nih.gov

Nucleophilic Aromatic Substitution Reactions at Reactive Centers

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying aromatic rings, especially those that are electron-deficient. youtube.com Halogenated pyridopyrimidines are excellent substrates for SNA reactions due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. youtube.comuniatlantico.edu.co

In this compound, the C-5 position is particularly activated towards nucleophilic attack. The chlorine atom at this position can be readily displaced by a variety of nucleophiles, such as amines and alkoxides. The reactivity of different positions on the pyrimidine ring towards nucleophilic attack can be influenced by the presence of other substituents. For example, in 2,4-dichloropyrimidines, the C-4 position is generally more reactive, but the presence of an electron-donating group at C-6 can shift the selectivity towards the C-2 position. wuxiapptec.com The regioselectivity of these reactions can often be controlled by carefully managing the reaction conditions. uniatlantico.edu.cowuxiapptec.com

Halogenation and Other Electrophilic Functionalizations (e.g., Iodination)

The introduction of halogen atoms onto the pyrido[4,3-d]pyrimidine scaffold is a key step in the synthesis of this compound and its analogs. Halogenation can be achieved using various reagents. For instance, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride. nih.govnih.gov

Iodination, specifically at the C5 position of pyrimidine derivatives, can be carried out using iodine in the presence of a metal catalyst, such as a nitrate (B79036) salt, under solvent-free mechanical grinding conditions. mdpi.com This method offers a green and efficient alternative to traditional iodination procedures. mdpi.com The introduction of a halogen, particularly iodine, provides a handle for further functionalization through cross-coupling reactions. nih.gov

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Catalyst-Free Routes)

To improve the efficiency, reduce reaction times, and promote greener chemical processes, advanced synthetic techniques have been applied to the synthesis of pyridopyrimidine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of various pyrimidine derivatives. nih.govresearchgate.net For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved in short reaction times (15-30 minutes) at elevated temperatures (120-140 °C) using microwave heating. nih.gov This technique often leads to higher yields and cleaner reactions compared to conventional heating methods.

Catalyst-Free Routes: In an effort to develop more sustainable synthetic methods, catalyst-free approaches for the synthesis of pyridopyrimidines have been explored. One such method involves a multicomponent tandem strategy for the synthesis of pyrido[2,3-d]pyrimidines using glycerol (B35011) as a biodegradable and reusable promoting medium. rsc.org This one-pot, environmentally friendly approach offers advantages such as 100% atom economy, operational simplicity, and high yields. rsc.org

Structure Activity Relationship Sar Investigations of Pyrido 4,3 D Pyrimidine Derivatives

Influence of Substituent Variation on Biological Activity and Potency

The biological activity of pyrido[4,3-d]pyrimidine (B1258125) derivatives is profoundly influenced by the nature and position of their substituents. nih.gov The diverse array of functional groups that can be introduced onto the core scaffold allows for the fine-tuning of their pharmacological properties, including potency and selectivity. Research into various pyridopyrimidine isomers has consistently demonstrated that even minor alterations to substituents can lead to significant changes in biological outcomes.

For instance, in the broader class of pyridopyrimidines, the introduction of non-polar substituents at the 5-position has been shown to potently inhibit adenosine (B11128) kinase activity. nih.gov The ability of these analogs to penetrate cell membranes is also a critical factor, with a narrower range of derivatives exhibiting potent inhibition of adenosine phosphorylation in intact cells. nih.gov Furthermore, studies on related pyrimidine (B1678525) derivatives have highlighted the impact of different substitution patterns on their biopharmaceutical properties, affecting solubility and permeability. nih.gov The presence of a phenylhydrazido group, for example, was found to be responsible for low solubility in simulated intestinal fluid. nih.gov

While specific data on the direct influence of a wide range of substituents on the 5-Chloro-8-iodopyrido[4,3-d]pyrimidine core is limited in publicly available literature, the general principles of SAR suggest that modifications at other positions, while keeping the C-5 chloro and C-8 iodo groups constant, would be a critical area for investigation to modulate activity and potency.

Positional Effects of Halogen and Other Moieties (e.g., C-5 and C-8 Substitutions)

The specific placement of halogen atoms on the pyrido[4,3-d]pyrimidine scaffold is a key determinant of biological activity. The presence of a chloro group at the C-5 position and an iodo group at the C-8 position in This compound creates a distinct electronic and steric profile that can influence its interaction with biological targets.

In related heterocyclic systems, the position of halogen substituents has been shown to be crucial for activity. For example, in a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, the introduction of a chloro group at the 8-position was a key step in the synthesis of potent histone lysine (B10760008) demethylase inhibitors. mdpi.comrsc.org This highlights the importance of halogenation at the C-8 position in driving biological activity.

The combination of a chloro group at C-5 and a larger, more polarizable iodo group at C-8 on the pyrido[4,3-d]pyrimidine ring system likely imparts a unique set of properties that could be exploited for targeted drug design, although detailed studies on this specific arrangement are not extensively documented.

Scaffold Modifications for Lead Compound Optimization and Specificity Enhancement

Modification of the core pyrido[4,3-d]pyrimidine scaffold is a crucial strategy for lead compound optimization and enhancing target specificity. Techniques such as scaffold hopping, where the core structure is replaced by a bioisosteric equivalent, have been successfully employed in the development of novel inhibitors.

For instance, a scaffold hopping strategy led to the identification of a series of tetrahydropyrido[4,3-d]pyrimidine derivatives as potent smoothened (Smo) antagonists. nih.gov This demonstrates that modifications to the saturation level of the pyridine (B92270) ring can lead to compounds with improved properties and novel mechanisms of action.

In the context of kinase inhibition, a common therapeutic area for pyridopyrimidine derivatives, scaffold modifications are pivotal. citeab.com The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been extensively explored for the development of kinase inhibitors. nih.gov The insights gained from these related scaffolds can inform the optimization of pyrido[4,3-d]pyrimidine derivatives. By strategically altering the core structure, it is possible to improve selectivity and overcome resistance mechanisms. For example, modifications can be designed to exploit differences in the ATP-binding sites of various kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling and other predictive analytics tools are invaluable in the rational design of novel therapeutic agents. These computational methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been applied to halogenated pyrimidine derivatives to predict their inhibitory activity against various biological targets. nih.govdu.ac.ir For instance, a QSAR study on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase successfully identified key molecular descriptors that correlate with activity. nih.gov Such models can guide the synthesis of new derivatives with improved potency.

Although a specific QSAR model for This compound and its analogs is not described in the available literature, the application of such methods would be a logical step in the exploration of this chemical space. By generating a dataset of related compounds with varying substituents and their corresponding biological activities, a predictive QSAR model could be developed. This model would help in identifying the key physicochemical properties (e.g., steric, electronic, hydrophobic) that govern the activity of these compounds and would facilitate the in-silico screening of virtual libraries to prioritize the synthesis of the most promising candidates.

Molecular Mechanisms of Action and Biological Target Modulation by Pyrido 4,3 D Pyrimidine Scaffolds

Kinase Inhibition Profiles and Associated Signaling Pathways

Derivatives of the pyrido[4,3-d]pyrimidine (B1258125) scaffold are prominent as inhibitors of protein kinases, which are critical enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. The pyrido[4,3-d]pyrimidine core and its isomers have been successfully exploited to develop inhibitors for several key signaling pathways.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is central to cell growth, survival, and metabolism. While specific inhibitors based on the pyrido[4,3-d]pyrimidine skeleton are under investigation, the broader class of pyridopyrimidines has demonstrated significant potential in targeting this pathway. For instance, derivatives of the isomeric pyrido[3,2-d]pyrimidine (B1256433) scaffold have been developed as highly potent and selective inhibitors of the PI3Kδ isoform, which is a key target in hematologic malignancies. nih.gov One such compound, S5, exhibited an IC50 value of 2.82 nM against PI3Kδ and showed strong anti-proliferative activity in lymphoma cell lines. nih.gov Similarly, certain pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of the PI3K and MAPK pathways, highlighting the versatility of the pyridopyrimidine core in targeting interconnected cancer signaling networks. nih.govnih.gov These findings underscore the potential of the pyrido[4,3-d]pyrimidine scaffold as a template for designing novel PI3K pathway inhibitors.

Tyrosine kinases are a major class of enzymes that play a crucial role in cell signaling and are frequently mutated or overexpressed in cancer. The pyridopyrimidine framework is a well-established hinge-binding motif for many tyrosine kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR): Derivatives of the isomeric 4-(anilino)pyrido[3,4-d]pyrimidine scaffold have been investigated as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov These compounds have shown potent inhibitory activity, particularly against the L858R mutant of EGFR, which is common in non-small-cell lung cancer. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy for blocking angiogenesis, the process of new blood vessel formation that tumors require to grow. Fused pyridopyrimidine analogs have been identified as potent VEGFR-2 inhibitors. mdpi.com The development of dual VEGFR-2/HER-2 inhibitors based on pyridopyrimidine structures is an active area of research, aiming to simultaneously target tumor growth and its blood supply. mdpi.com

The demonstrated activity of various pyridopyrimidine isomers against these key tyrosine kinases provides a strong rationale for the exploration of pyrido[4,3-d]pyrimidine derivatives for the same targets.

The MAPK pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating cell proliferation, differentiation, and survival.

MEK Inhibition: The pyrido[4,3-d]pyrimidine scaffold forms the core of Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2. nih.govnih.gov Trametinib is approved for the treatment of melanoma with BRAF V600E or V600K mutations. mdpi.commedscape.com By inhibiting MEK, Trametinib blocks the phosphorylation of ERK, thereby suppressing the downstream signaling that drives tumor cell proliferation. mdpi.com

MPS1 Inhibition: Monopolar spindle 1 (MPS1) is a dual-specificity kinase that is essential for the spindle assembly checkpoint, a critical process ensuring proper chromosome segregation during mitosis. nih.govacs.org Cancer cells, particularly those with chromosomal instability, are highly dependent on MPS1 for survival. While not the [4,3-d] isomer, a series of potent and selective inhibitors of MPS1 has been developed based on the pyrido[3,4-d]pyrimidine (B3350098) scaffold. core.ac.ukacs.org These inhibitors have demonstrated the ability to effectively target MPS1 in cells and in vivo, leading to mitotic errors and cell death. acs.org

Inhibition of MAPK Pathway Kinases by Pyrido[4,3-d]pyrimidine and Related Scaffolds
CompoundScaffoldTarget KinaseReported Activity (IC50)
TrametinibPyrido[4,3-d]pyrimidineMEK1/MEK2~0.92 nM (MEK1), ~1.8 nM (MEK2)
Compound 24cPyrido[3,4-d]pyrimidineMPS18 nM
Compound 34hPyrido[3,4-d]pyrimidineMPS11 nM

Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent and historically difficult to target. Recent breakthroughs have led to the development of noncovalent inhibitors that bind to a pocket on the KRAS-G12D protein. The pyrido[4,3-d]pyrimidine scaffold has emerged as a promising core for these novel inhibitors. mdpi.comacs.org

Researchers have designed and synthesized a series of pyrido[4,3-d]pyrimidine derivatives that demonstrate potent and selective inhibition of KRAS-G12D. nih.gov For example, compound 10k from one such study showed a remarkable enzymatic inhibition IC50 of 0.009 µM. nih.gov The strategy involves designing molecules that can form specific interactions, such as a salt bridge, with the mutant aspartate-12 residue, which is not present in the wild-type protein. doaj.org This approach allows for selective targeting of the cancer-driving mutant protein while sparing its normal counterpart.

Inhibition of KRAS-G12D by Pyrido[4,3-d]pyrimidine Derivatives
CompoundAssay TypeInhibition (IC50)
Compound 10cAnti-proliferation (Panc1 cells)1.40 µM
Compound 10kEnzymatic Inhibition0.009 µM

Inhibition of Other Key Enzymes (e.g., Phosphodiesterase 5, Dihydrofolate Reductase)

The versatility of the pyrido[4,3-d]pyrimidine scaffold extends beyond kinase inhibition to other classes of enzymes that are important therapeutic targets.

Phosphodiesterase 5 (PDE5): PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation. wikipedia.orgmedicalnewstoday.com PDE5 inhibitors are widely used for erectile dysfunction and pulmonary hypertension. nih.gov Sildenafil, a well-known PDE5 inhibitor, is based on the closely related pyrazolo[4,3-d]pyrimidine scaffold. nih.govresearchgate.net The structural similarity and proven efficacy of this related core suggest that the pyrido[4,3-d]pyrimidine scaffold is a viable template for the design of new PDE5 inhibitors.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleotides required for DNA replication. patsnap.com DHFR inhibitors block this process, leading to cell death, and are used as anticancer and antimicrobial agents. wikipedia.orgresearchgate.net Various pyridopyrimidine isomers, including pyrido[2,3-d]pyrimidines, have been developed as potent DHFR inhibitors. mdpi.comnih.govnih.gov The ability of the pyridopyrimidine core to fit into the DHFR active site makes the pyrido[4,3-d]pyrimidine scaffold an attractive candidate for the development of novel antifolates.

Molecular Interactions with Protein Receptors and Macromolecular Assemblies

The therapeutic efficacy of pyrido[4,3-d]pyrimidine derivatives is rooted in their specific molecular interactions with the ATP-binding pocket of target kinases or the active sites of other enzymes. Molecular docking and crystallography studies have provided detailed insights into these interactions.

KRAS-G12D Interactions: Docking studies of pyrido[4,3-d]pyrimidine-based inhibitors in the switch-II pocket of KRAS-G12D have revealed key binding modes. A critical interaction is the formation of a salt bridge between a protonated amine on the inhibitor (e.g., a piperazine or diazabicyclooctane moiety) and the carboxylate side chain of the mutant Asp12 residue. nih.govdoaj.org Additional hydrogen bonds are often observed with residues such as Gly60, while other parts of the molecule engage in hydrophobic interactions with residues like Glu92 and His95. nih.gov

Kinase Hinge-Binding: In a manner typical for kinase inhibitors, the nitrogen atoms of the core pyrido[4,3-d]pyrimidine ring system act as hydrogen bond acceptors, forming crucial interactions with the backbone amide groups of the kinase "hinge" region. For example, in the related pyrido[3,4-d]pyrimidine inhibitors of MPS1, the scaffold forms hydrogen bonds with the backbone of Gly605. nih.gov This anchoring interaction orients the rest of the inhibitor within the ATP-binding site, allowing its substituents to engage with other regions, such as the hydrophobic pocket and the selectivity pocket, which determines the inhibitor's potency and selectivity profile. nih.gov

CDK2 Interactions: Molecular docking of pyrido[4,3-d]pyrimidine derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) has shown interactions with key residues including THR-14, LYS-33, LEU-83, ASN-132, and LYS-129, often involving hydrogen bonding. jetir.org

These detailed molecular interactions provide a structural basis for the observed biological activities and guide the rational design of new, more potent, and selective inhibitors based on the pyrido[4,3-d]pyrimidine scaffold.

Advanced Therapeutic Modalities: Proteolysis-Targeting Chimeras (PROTACs) Derived from Pyrido[4,3-d]pyrimidine Scaffolds

The pyrido[4,3-d]pyrimidine scaffold has emerged as a versatile platform in the development of advanced therapeutic agents, most notably in the design of Proteolysis-Targeting Chimeras (PROTACs). These novel therapeutic modalities function by inducing the degradation of specific target proteins, offering a distinct mechanism of action compared to traditional inhibitors.

Recent research has focused on leveraging the pyrido[4,3-d]pyrimidine core to create PROTACs targeting the KRAS-G12D mutation, a significant driver in various cancers such as pancreatic and biliary cancers. The development of these PROTACs involves the strategic conjugation of a pyrido[4,3-d]pyrimidine-based KRAS-G12D inhibitor with a linker attached to an E3 ligase ligand. This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of the KRAS-G12D protein.

One study detailed the synthesis and evaluation of two such PROTACs, 26a and 26b, derived from a potent KRAS-G12D enzymatic inhibitor, 10k. nih.gov The parental inhibitor, 10k, demonstrated significant inhibitory activity against KRAS-G12D with an IC50 of 0.009 μM. nih.gov The derived PROTACs, however, exhibited reduced potency in cellular assays, with IC50 values in the range of 3–5 μM compared to the parental compound's 2.22 μM in the same assay. nih.gov This decrease in potency is potentially attributed to compromised membrane permeability due to the larger size and altered physicochemical properties of the PROTAC molecules. nih.gov

The design of these PROTACs originated from structure-based drug design, leading to the synthesis of eleven compounds with heterocyclic cores, including the pyrido[4,3-d]pyrimidine scaffold. nih.gov Molecular docking simulations were employed to elucidate the binding modes of these compounds within the target protein. nih.gov The synthesis of the PROTACs involved linking the pyrido[4,3-d]pyrimidine core to an E3 ligase ligand via key intermediates. nih.gov

CompoundTypeTargetIC50 (Enzymatic)IC50 (Cellular)
10k InhibitorKRAS-G12D0.009 µM2.22 µM
26a PROTACKRAS-G12DNot Reported3-5 µM
26b PROTACKRAS-G12DNot Reported3-5 µM

Computational and Theoretical Approaches in Pyrido 4,3 D Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy. For the broader class of pyridopyrimidines, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

For instance, in studies of related pyrido[3,4-d]pyrimidine (B3350098) derivatives as inhibitors of Monopolar spindle 1 (Mps1) kinase, a potential cancer target, molecular docking was used to probe the binding modes of a series of inhibitors. nih.govnih.gov These simulations revealed that the pyrido[3,4-d]pyrimidine backbone established a strong hydrophobic interaction within the hinge region of the Mps1 kinase domain. nih.govmdpi.com Key hydrogen bonds were consistently observed between the pyrimidine (B1678525) ring of the inhibitors and the backbone of specific amino acid residues like Gly605, while other residues such as Lys529 also formed crucial hydrogen bonds that enhanced inhibitor activity. nih.govnih.gov

Similarly, docking studies on thiazolo-pyridopyrimidines targeting Cyclin-Dependent Kinase 4/6 (CDK4/6) have been performed to identify the most promising compounds for synthesis and biological testing. nih.gov In a different context, pyrido[2,3-d]pyrimidine (B1209978) derivatives were docked into the active site of the SARS-CoV-2 main protease (Mpro) to evaluate their potential as antiviral agents. mdpi.com These examples underscore a common strategy: using docking to predict and rationalize the binding interactions that drive the biological activity of the pyridopyrimidine scaffold.

Table 1: Representative Amino Acid Interactions in Docking Studies of Pyrido[4,3-d]pyrimidine (B1258125) Analogs

Target ProteinKey Interacting ResiduesType of InteractionReference
Mps1 KinaseGly605, Lys529, Ile531, Val539, Met602Hydrogen Bond, Hydrophobic nih.govnih.gov
COX-2Arg120, His90, Tyr355Hydrogen Bond nih.gov
PIM-1 KinaseNot SpecifiedNot Specified rsc.org
CDK4/6Not SpecifiedNot Specified nih.gov

This table presents examples of key interactions observed in docking studies of various pyridopyrimidine analogs, illustrating the types of binding modes this scaffold can adopt.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches are central to the rational design of new drugs. The choice of methodology often depends on the availability of structural information for the biological target.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy. This information allows for the precise design of molecules that fit into the target's binding site. A structure-based hybridization approach was successfully used to discover novel pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase. acs.org By merging structural features from two different known inhibitor series and using the crystal structure of Mps1, researchers designed a new class of potent inhibitors with improved drug-like properties, such as lower molecular weight and lipophilicity. acs.org The design process often involves iterative cycles of docking, synthesis, and biological testing to optimize the interactions between the ligand and the target. The presence of halogen atoms, like the chloro and iodo groups in 5-Chloro-8-iodopyrido[4,3-d]pyrimidine, is a common feature in SBDD, as they can form specific halogen bonds or serve as synthetic handles for further modification. mdpi.com

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach uses the knowledge of a set of molecules known to be active (and inactive) to build a predictive model, or pharmacophore. This model defines the essential steric and electronic features required for biological activity. For example, the design of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFR inhibitors was guided by the pharmacophoric features of previously reported active compounds. nih.gov Researchers modified the lead compounds by introducing different substituted benzene (B151609) rings to explore the structure-activity relationship (SAR) and enhance potency. nih.gov

In Silico Prediction of Biopharmaceutical Parameters and Metabolic Susceptibility

The success of a drug molecule depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these biopharmaceutical parameters early in the drug discovery process is crucial to avoid costly late-stage failures.

In silico tools are widely used to estimate these properties for novel compounds. A study on the biopharmaceutical profile of a library of ten pyrido[4,3-d]pyrimidines demonstrated how different substituents on the core scaffold significantly impact drug-like properties. nih.gov The study revealed a wide range in solubility and permeability across the series. For example, a phenylhydrazido group was found to be responsible for low aqueous solubility, while a dimethoxyphenyl substituent impaired permeability across Caco-2 cell monolayers, a model of the intestinal barrier. nih.gov

The prediction of metabolic susceptibility is another critical component. The same study found that while the pyrido[4,3-d]pyrimidine analogs were generally stable in human intestinal microsomes, they showed intermediate to high hepatic metabolism. nih.gov Computational models predicted that aliphatic chains and methoxy (B1213986) groups on phenyl substituents were the most likely sites of metabolism. nih.gov Such predictions allow chemists to modify the molecule to improve its metabolic stability, for instance, by blocking the susceptible positions. Correlations between calculated properties, like polar surface area (PSA), and experimental results, such as Caco-2 permeability and metabolic stability, are often established to refine the predictive models. nih.gov

Table 2: Predicted ADMET Properties for Representative Pyrido[2,3-d]pyrimidine Analogs

Compound IDLogPPSA (Ų)H-bond DonorsH-bond AcceptorsOral Bioavailability PredictionReference
Analog 5cN/AN/AN/AN/AOrally Active Drug Candidate tandfonline.com
Pyrido[2,3-d]pyrimidine seriesN/AN/AN/AN/AGenerally good ADME profiles rsc.org

This table provides an example of the types of in silico ADMET predictions made for related pyridopyrimidine compounds. "N/A" indicates that specific numerical data was not provided in the cited source, but the qualitative prediction was made.

Advanced Molecular Modeling and Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations are powerful for validating docking poses, understanding the role of solvent, and calculating binding free energies with higher accuracy.

In the study of pyrido[3,4-d]pyrimidine inhibitors of Mps1, MD simulations running for hundreds of nanoseconds were performed to understand the stability of the inhibitor-protein complexes. nih.gov These simulations confirmed the stability of key hydrogen bonds and hydrophobic interactions identified through docking. nih.gov Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to post-process MD trajectories to calculate binding free energies, which can provide a more accurate ranking of inhibitors than docking scores alone. nih.gov

MD simulations are also crucial for assessing the stability of newly designed compounds within the target's binding site. For thiazolo-pyridopyrimidines designed as CDK6 inhibitors, MD simulations revealed a high degree of stability for the most promising compound within the CDK6 binding pocket, providing further confidence in its potential as an effective inhibitor. nih.gov These advanced simulations can elucidate subtle conformational rearrangements and the role of water molecules in mediating ligand-protein interactions, providing invaluable insights for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Advanced Pharmaceutical Chemistry Research on Pyrido 4,3 D Pyrimidine Compounds

Biopharmaceutical Profiling and In Vitro Absorption, Distribution, Metabolism Studies

The biopharmaceutical properties of a drug candidate are crucial for its potential success. For the pyrido[4,3-d]pyrimidine (B1258125) class of compounds, these properties are heavily influenced by the nature and position of substituents on the core structure.

The aqueous solubility and membrane permeability of a compound are key determinants of its oral bioavailability. For the pyrido[4,3-d]pyrimidine scaffold, these characteristics can be significantly modulated by different substitution patterns. A study on a library of ten pyrido[4,3-d]pyrimidine compounds demonstrated a wide range of solubility in fasted state simulated intestinal fluid (FaSSIF), from 1.9 μM to 4.2 mM. This study also showed a broad range of Caco-2 permeability coefficients, a measure of intestinal permeability, from 0.17 x 10⁻⁶ cm/s to 52 x 10⁻⁶ cm/s.

Specific substitutions have been shown to have a considerable impact. For instance, the introduction of a phenylhydrazido group has been associated with low FaSSIF solubility, while a dimethoxyphenyl substituent has been found to impair Caco-2 permeability. In a related series of pyrido[3,4-d]pyrimidine (B3350098) analogs, which are isomers of the [4,3-d] scaffold, compounds containing a urea (B33335) moiety were noted to potentially have limited aqueous solubility and poor membrane permeability. mdpi.com

Table 1: Influence of Substituents on the Solubility and Permeability of Pyrido[4,3-d]pyrimidine Analogs

Substituent/Structural FeaturePositionEffect on SolubilityEffect on Permeability
Phenylhydrazido groupNot specifiedDecreasedNot specified
Dimethoxyphenyl substituentNot specifiedNot specifiedImpaired
Urea moiety (in pyrido[3,4-d]pyrimidine analogs)Not specifiedPotentially limitedPotentially poor
Halogens (general effect)VariousCan decrease aqueous solubilityCan increase permeability (up to a point)

This table summarizes general trends observed in the pyrido[4,3-d]pyrimidine class and its isomers based on available literature.

The sites of metabolism on the pyrido[4,3-d]pyrimidine scaffold are influenced by the nature of the substituents. For some analogs, aliphatic chains, methoxy (B1213986) groups on a phenyl substituent, and ketone and amine substituents have been identified as being susceptible to hepatic metabolism. In a study of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, an isomeric scaffold, the C2 position was found to be a site of oxidation by aldehyde oxidase (AO). nih.govnih.gov This metabolism could be blocked by introducing a substituent at the C2 position, thereby improving metabolic stability. nih.govnih.gov

For 5-Chloro-8-iodopyrido[4,3-d]pyrimidine, the chloro and iodo groups are at positions that are not typically associated with the most common sites of cytochrome P450-mediated metabolism. However, halogenated aromatic compounds can undergo various metabolic reactions, including oxidative dehalogenation and hydroxylation of the aromatic ring. The specific metabolic fate of this compound would need to be determined experimentally, but the existing data on related structures suggest that the core scaffold is metabolically active and that the substituents will play a key role in its stability.

Table 2: Metabolic Profile of Related Pyrido[d]pyrimidine Compounds

Compound ClassMetabolic Enzyme(s)Site of MetabolismImplication
Pyrido[4,3-d]pyrimidine analogsHepatic enzymesAliphatic chains, methoxy groups, ketones, aminesIntermediate to high hepatic clearance
Pyrido[3,4-d]pyrimidin-4(3H)-oneAldehyde Oxidase (AO)C2 position of the pyrimidine (B1678525) ringHigh in vivo clearance

This table provides an overview of metabolic pathways for related compound classes, highlighting the importance of substitution patterns in determining metabolic stability.

Rational Design and Synthesis of Pyrido[4,3-d]pyrimidine Analogs for Optimized Drug-Like Properties

The pyrido[4,3-d]pyrimidine scaffold is a versatile template for the design and synthesis of a wide array of biologically active molecules, particularly kinase inhibitors. nih.govrsc.orgnih.gov The this compound structure, in particular, serves as a valuable intermediate in the synthesis of more complex analogs due to the presence of two distinct halogen atoms that can be selectively functionalized. researchgate.net

The chlorine atom at the 5-position and the iodine atom at the 8-position provide synthetic handles for introducing a variety of substituents through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of drug-like properties. For example, in the development of kinase inhibitors, these positions can be modified to introduce groups that interact with specific amino acid residues in the kinase active site, thereby improving potency and selectivity. rsc.orgnih.gov

A general strategy for the synthesis of substituted pyrido[4,3-d]pyrimidines often involves the construction of a substituted pyridine (B92270) ring followed by the annulation of the pyrimidine ring. Alternatively, a pre-formed pyrido[4,3-d]pyrimidine core, such as this compound, can be used as a starting material for further derivatization. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Table 3: Examples of Synthetic Strategies for Pyrido[4,3-d]pyrimidine Analogs

Starting Material/IntermediateReaction TypePurpose of ModificationResulting Compound Class
Substituted PyridineRing annulationConstruction of the core scaffoldPyrido[4,3-d]pyrimidines
4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-aminePalladium-catalyzed cross-couplingIntroduction of diversity at C44-substituted 2-amino pyrido[3,4-d]pyrimidines
This compoundSuzuki or Buchwald-Hartwig couplingIntroduction of aryl or amino groups5,8-disubstituted pyrido[4,3-d]pyrimidines

This table illustrates various synthetic approaches used to generate diversity in the pyrido[d]pyrimidine scaffold for the optimization of biological activity.

Future Perspectives and Emerging Research Avenues for 5 Chloro 8 Iodopyrido 4,3 D Pyrimidine and Its Analogs

Exploration of Novel Therapeutic Applications and Unaddressed Biological Targets

While the pyrido[4,3-d]pyrimidine (B1258125) core is well-established in the development of kinase inhibitors for oncology, emerging research is broadening its therapeutic potential. nih.govnih.gov Scientists are investigating novel biological targets and exploring applications beyond cancer.

One promising area is in the treatment of neurodegenerative disorders . Certain pyridopyrimidine derivatives are being explored for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, potentially by targeting kinases involved in neural pathways or by modulating processes like neuroinflammation. nih.govwipo.int

In oncology, the focus is shifting towards more specific and previously unaddressed targets. Recent studies have highlighted the potential of pyridopyrimidine analogs to inhibit novel kinases and signaling pathways implicated in cancer progression and drug resistance.

Emerging Biological Targets for Pyrido[4,3-d]pyrimidine Analogs:

Target Kinase/PathwayTherapeutic AreaRationale
PIM-1 Kinase CancerPIM-1 is overexpressed in various cancers, influencing cell cycle progression, proliferation, and apoptosis. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent PIM-1 inhibition. rsc.org
RIPK3 (Receptor-Interacting Protein Kinase 3) Inflammatory Diseases, CancerRIPK3 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases and cancer metastasis. Pyrido[3,4-d]pyrimidine (B3350098) derivatives are being developed as novel necroptosis inhibitors. nih.gov
MPS1 (Monopolar Spindle 1) CancerMPS1 is a critical kinase in the spindle assembly checkpoint, making it an attractive target for inducing mitotic arrest in cancer cells. Pyrido[3,4-d]pyrimidines have been identified as a new chemotype for potent and selective MPS1 inhibitors. acs.org
EGFR Mutants (e.g., T790M) Cancer (NSCLC)The development of inhibitors for mutant forms of the Epidermal Growth Factor Receptor (EGFR), which confer resistance to first-generation therapies, is crucial. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are being designed as potential inhibitors of both wild-type and mutant EGFR. nih.gov
CXCR2 (Chemokine Receptor) Inflammatory Diseases, CancerAs a key regulator of immune cell trafficking, CXCR2 is a target for inflammatory conditions and for overcoming cancer therapy resistance. Pyrido[3,4-d]pyrimidines have emerged as a promising scaffold for CXCR2 antagonists. nih.gov

Furthermore, the pyrido[4,3-d]pyrimidine scaffold is being investigated for its potential in treating viral infections and parasitic diseases, often by targeting essential enzymes in these pathogens like dihydrofolate reductase (DHFR). nih.gov

Innovations in Synthetic Strategies for Constructing Diverse Pyrido[4,3-d]pyrimidine Architectures

The efficiency and versatility of synthetic routes to the pyrido[4,3-d]pyrimidine core are critical for generating diverse compound libraries for screening. Modern organic synthesis is moving towards greener, more efficient, and atom-economical methods. orgchemres.org

A significant area of innovation is the increasing use of multi-component reactions (MCRs) . rsc.org These reactions allow for the construction of complex molecular architectures in a single step from three or more starting materials, reducing time, cost, and waste. orgchemres.orgorgchemres.org Various MCR strategies have been developed for synthesizing pyridopyrimidine derivatives, including catalyst-free reactions and those conducted in environmentally benign solvents like water. nih.govresearchgate.netacs.org

The use of novel catalysts is another major trend. Researchers are employing a range of catalysts to improve reaction yields, selectivity, and conditions:

Nano-catalysts: Magnetic nanocatalysts, such as nano-CuFe2O4 and Fe3O4@SiO2-based systems, are gaining traction. nih.govnih.govscispace.com These catalysts offer high efficiency and the significant advantage of being easily recoverable and reusable, aligning with the principles of green chemistry. nih.govnih.gov

Microwave-assisted synthesis: Microwave irradiation is used to accelerate reaction times, often leading to higher yields and cleaner product profiles in the synthesis of pyrido[2,3-d]pyrimidine derivatives. nih.gov

Organocatalysts: Simple organic molecules like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are being used as efficient catalysts for the one-pot synthesis of pyridodipyrimidines. nih.gov

These innovative synthetic approaches, summarized in the table below, are crucial for rapidly accessing a wide range of structurally diverse pyrido[4,3-d]pyrimidine analogs for biological evaluation. nih.gov

Modern Synthetic Approaches to Pyrido[4,3-d]pyrimidine and its Isomers:

Synthetic StrategyKey FeaturesExample Application
Multi-Component Reactions (MCRs) One-pot synthesis, high atom economy, operational simplicity. orgchemres.orgSynthesis of pyrido[2,3-d]pyrimidines from aldehydes, nitriles, and aminopyrimidines. researchgate.net
Nano-catalysis High efficiency, reusability, environmentally friendly. nih.govnih.govUse of magnetic Fe3O4@TiO2 or Mn-ZIF-8@ZnTiO3 for pyrido[2,3-d]pyrimidine synthesis. nih.gov
Microwave-Assisted Synthesis Reduced reaction times, improved yields. nih.govCatalyst-free, three-component synthesis of 2-amino pyrido[2,3-d]pyrimidines. nih.gov
Palladium-Catalyzed Cross-Coupling Versatile for introducing diversity at specific positions. nih.govSynthesis of 4-substituted-2-amino-pyrido[3,4-d]pyrimidines via Suzuki couplings. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Accelerated Drug Discovery for Pyrido[4,3-d]pyrimidines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the success rate of identifying viable drug candidates. nih.govresearchgate.net These computational tools are being applied to the discovery of pyridopyrimidine-based drugs in several key areas.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent application. By analyzing a dataset of existing pyrido[2,3-d]pyrimidine derivatives and their biological activities, 3D-QSAR models can be built to predict the potency of new, unsynthesized analogs. aip.org These models generate contour maps that highlight which structural features are favorable or unfavorable for activity, guiding medicinal chemists in designing more potent inhibitors. aip.org QSAR-driven screening has been successfully used to identify novel pyrimidine-based JAK3 inhibitors. tandfonline.com

AI and ML are also integral to:

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target, such as a kinase. nih.gov This dramatically narrows down the number of compounds that need to be synthesized and tested in the lab.

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyrido[4,3-d]pyrimidine analogs early in the design phase. elsevierpure.commdpi.com This helps to eliminate compounds with poor drug-like properties, saving significant time and resources. nih.govelsevierpure.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to fit the binding site of a target protein.

By integrating these AI/ML approaches, researchers can more intelligently and rapidly navigate the complex chemical space of pyrido[4,3-d]pyrimidines to identify promising lead candidates for further development. nih.govresearchgate.net

Development of Multi-Target Directed Ligands and Hybrid Molecules

The complexity of diseases like cancer and Alzheimer's, which often involve multiple pathological pathways, has spurred the development of multi-target-directed ligands (MTDLs). mdpi.com This strategy involves designing a single molecule capable of modulating two or more distinct biological targets simultaneously, which can lead to enhanced efficacy and a reduced likelihood of drug resistance.

The pyrido[4,3-d]pyrimidine scaffold is an attractive core for developing such MTDLs. For instance, by replacing a 1H-pyrazolo[3,4-d]pyrimidine scaffold with a pyrido[3,2-d]pyrimidine (B1256433) core, researchers have created dual inhibitors of the ERK and PI3K signaling pathways, a combination known to be effective in cancer therapy. nih.gov

Another innovative approach is the creation of hybrid molecules , where a pyrido[4,3-d]pyrimidine pharmacophore is linked to another bioactive moiety to create a novel therapeutic agent. nih.govrsc.org

A particularly exciting development in this area is the design of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govyoutube.com Pyrimidine-based scaffolds, including pyrazolo[3,4-d]pyrimidines, have been successfully used as the "warhead" portion of PROTACs to target proteins for degradation. nih.gov For example, PROTACs have been developed to induce the degradation of kinases and nuclear hormone receptors, offering a powerful alternative to simple inhibition. nih.govyoutube.com This strategy could be applied to pyrido[4,3-d]pyrimidine derivatives to target and eliminate disease-causing proteins.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 5-Chloro-8-iodopyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer : Begin with bromination of a pyrido[4,3-d]pyrimidine precursor (e.g., 6-methyl-2-oxo-4-phenyl derivatives) to introduce reactive sites. Subsequent nucleophilic substitution with iodide under controlled conditions (e.g., using NaI in polar aprotic solvents like DMF at 80–100°C) can yield the iodinated product. Optimize reaction time and stoichiometry to minimize byproducts . For halogen retention, ensure inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Use a combination of:

  • Mass Spectrometry (MS-ESI) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • NMR Spectroscopy : Assign ¹H and ¹³C signals to verify substitution patterns (e.g., chloro and iodo groups at positions 5 and 8, respectively) .
  • Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/N percentages .

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for intermediate purification. For final products, recrystallization using ethanol/water mixtures improves crystallinity and removes trace solvents. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate results using complementary techniques. For example:

  • If NMR signals overlap, use 2D NMR (COSY, HSQC) to resolve coupling patterns .
  • If mass spectra show unexpected adducts, repeat analyses under different ionization conditions (e.g., ESI vs. APCI) .
  • Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

Q. What parameters are critical for optimizing substitution reactions in pyrido[4,3-d]pyrimidine systems?

  • Methodological Answer : Key factors include:

  • Solvent Choice : Use DMF or DMSO for iodide substitution due to their high polarity and ability to stabilize transition states .
  • Catalysts : Add CuI (10 mol%) to accelerate Ullmann-type couplings for aryl iodide derivatives .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) reduces side reactions in multi-step syntheses .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer : Systematically modify substituents at positions 5 (Cl) and 8 (I) to assess impacts on bioactivity:

  • Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity and binding to target proteins .
  • Substitute I with smaller halogens (e.g., Br) to balance steric effects and lipophilicity for improved cellular uptake .

Q. What advanced techniques are used to study reaction mechanisms in pyrido[4,3-d]pyrimidine chemistry?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deploy deuterated substrates to identify rate-determining steps in halogenation reactions .
  • In Situ FTIR : Monitor intermediate formation during cyclization steps .
  • Computational Modeling : Use DFT (e.g., Gaussian) to map energy profiles for nucleophilic substitution pathways .

Q. How can researchers mitigate challenges in synthesizing air- or moisture-sensitive derivatives?

  • Methodological Answer :

  • Conduct reactions in Schlenk lines or gloveboxes under anhydrous conditions .
  • Use molecular sieves (3Å) in reaction mixtures to scavenge trace water .
  • Store products in sealed vials with desiccants (e.g., silica gel) under argon .

Q. What safety protocols are essential when handling iodinated pyrido[4,3-d]pyrimidines?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CHCl₃) .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.